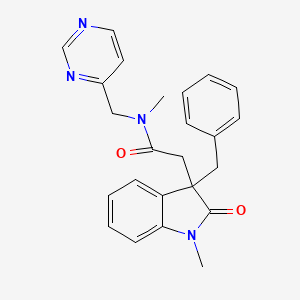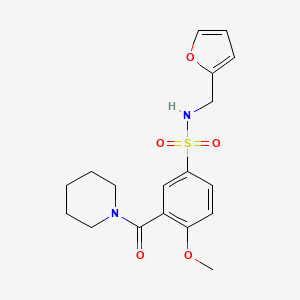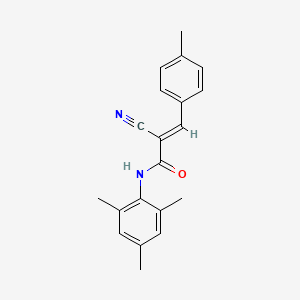![molecular formula C14H20Cl2N2O4S B5401203 2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (referred to as DMPPB) is a sulfonamide compound that has been of interest to researchers due to its potential as a pharmacological agent. DMPPB has been studied for its ability to modulate ion channels in the central nervous system, and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain.
Wirkmechanismus
DMPPB acts as a modulator of ion channels in the central nervous system. Specifically, DMPPB has been shown to bind to the extracellular domain of Nav1.7 and ASIC1a, leading to a reduction in their activity. This reduction in activity can lead to a decrease in neuronal excitability, which has potential implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPPB has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channels in the central nervous system, DMPPB has also been shown to have anti-inflammatory effects and to reduce oxidative stress. These effects may have potential implications for the treatment of a variety of diseases, including neurodegenerative disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPPB in lab experiments is its ability to modulate ion channels in the central nervous system. This makes it a useful tool for studying the role of ion channels in neuronal excitability and for developing potential treatments for neurological disorders. However, one limitation of using DMPPB is its potential toxicity. DMPPB has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapies for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the study of DMPPB's anti-inflammatory and anti-oxidative effects, and their potential implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPPB and its potential toxicity, in order to develop safer and more effective treatments.
Synthesemethoden
DMPPB can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine. The resulting product is then purified through recrystallization to yield DMPPB in its final form.
Wissenschaftliche Forschungsanwendungen
DMPPB has been studied extensively for its potential as a pharmacological agent. Research has shown that DMPPB can modulate certain ion channels in the central nervous system, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a. This modulation can lead to a reduction in neuronal excitability, which has potential implications for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-11-3-4-12(14(16)13(11)15)23(19,20)17-5-2-6-18-7-9-22-10-8-18/h3-4,17H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWNZZZERBUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)
![(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine](/img/structure/B5401133.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B5401136.png)

![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)
![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![ethyl [2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5401180.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)


